![molecular formula C21H18ClN3O2 B2999279 (2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2097940-58-2](/img/structure/B2999279.png)

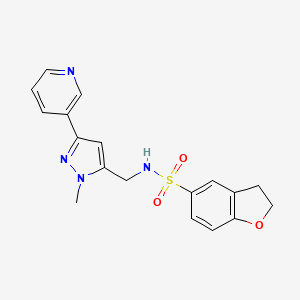

(2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one, also known as QX-314, is a quaternary lidocaine derivative that has gained significant attention in the field of scientific research due to its unique properties. QX-314 is a membrane-impermeable compound that cannot penetrate the cell membrane on its own. However, when combined with a positively charged ion, such as the guanidinium ion, it can enter the cell and selectively inhibit the activity of nociceptive neurons. This property makes QX-314 an attractive tool for studying the function of specific types of neurons in the body.

Applications De Recherche Scientifique

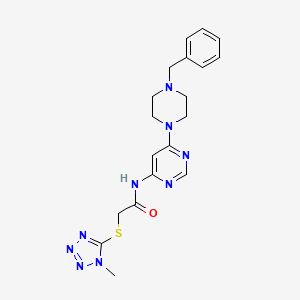

Synthesis and Antimicrobial Activity

A study on the ultrasound- and microwave-assisted synthesis of compounds structurally related to (2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one demonstrated efficient preparation methods and revealed significant antimicrobial activity against bacterial and fungal strains. This research highlights the compound's potential in developing new antimicrobial agents (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).

Chemical Synthesis Techniques

The compound's structural analogs have been synthesized through various chemical synthesis techniques, including the Claisen-Schmidt condensation and reactions involving halogenation and cyclization. These methods offer pathways to diversify and enhance the compound's chemical library, paving the way for further pharmaceutical research and development (Le, Hoang, Tran, Nguyen, Chiem, Phan, & Nguyen, 2021).

Antiplasmodial and Antifungal Activities

Research on derivatives of (2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one has uncovered moderate to potent activities against the malaria parasite Plasmodium falciparum and several fungal strains. These findings indicate the compound's potential as a starting point for the development of new antimalarial and antifungal therapeutics (Vandekerckhove, Van Herreweghe, Willems, Danneels, Desmet, de Kock, Smith, Chibale, & D’hooghe, 2015).

Structural Studies

Structural analysis of closely related compounds has provided insight into the electron delocalization within the molecular structure, which is crucial for understanding the compound's reactivity and potential binding mechanisms in biological systems. These studies lay the groundwork for rational drug design and molecular engineering (Castillo, Abonía, Cobo, & Glidewell, 2013).

Protein Binding Site Polarity Estimation

A quinoxaline-based fluorescent probe related to (2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one has been developed for estimating protein binding site polarity. This approach offers a novel tool for biochemical and pharmaceutical research, enhancing the understanding of how compounds interact with proteins at the molecular level (Kudo, Momotake, Kanna, Nishimura, & Arai, 2011).

Propriétés

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O2/c22-17-6-2-1-5-15(17)9-10-21(26)25-12-11-16(14-25)27-20-13-23-18-7-3-4-8-19(18)24-20/h1-10,13,16H,11-12,14H2/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWWDRWQPUVWOO-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C=CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)/C=C/C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(Phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]methylsulfanyl]acetic acid](/img/structure/B2999197.png)

![N-[4-(2,3-dihydro-1H-inden-5-yl)-1-phthalazinyl]-N-(2-furylmethyl)amine](/img/structure/B2999200.png)

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(propane-2-sulfonyl)benzamide](/img/structure/B2999211.png)